N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Description
N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 4-methyl-3-(methylsulfamoyl)phenyl substituent on the amide nitrogen and a 5-(phenylsulfanylmethyl) group on the furan ring. The methylsulfamoyl moiety (CH₃NHSO₂-) introduces sulfonamide functionality, which is often associated with enhanced binding affinity in enzyme inhibitors due to hydrogen-bonding interactions. The phenylsulfanylmethyl group (PhSCH₂-) contributes to lipophilicity and may influence metabolic stability .
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-(phenylsulfanylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-8-9-15(12-19(14)28(24,25)21-2)22-20(23)18-11-10-16(26-18)13-27-17-6-4-3-5-7-17/h3-12,21H,13H2,1-2H3,(H,22,23) |
InChI Key |
WAKUNGDVVDDDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Attachment of the Sulfamoyl and Phenylsulfanyl Groups: These groups are introduced through nucleophilic substitution reactions, using appropriate sulfonamide and thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key distinctions:
Key Observations:
Core Modifications :
- The furan-2-carboxamide core is conserved across analogs, but substitutions on the phenyl ring and furan position 5 dictate pharmacological profiles. For example, the methylsulfamoyl group in the target compound contrasts with the methoxy group in ’s analog, which may reduce steric hindrance and improve solubility .
Sulfonamide vs.
Biological Activity: While explicit data for the target compound are lacking, analogs like 13f () demonstrate MMP-13 inhibition via non-zinc-binding mechanisms, suggesting that furan-carboxamides with polar substituents (e.g., hydroxymethyl) may exhibit selective enzyme inhibition .
Synthetic Routes :
- Common synthetic strategies involve coupling reagents (e.g., HATU, EDCI) for amide bond formation, as seen in and . The target compound’s synthesis likely follows similar protocols, with intermediates like 3-(methylsulfamoyl)-4-methylaniline .
Biological Activity
N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide, identified by its CAS number 1090351-93-1, is a sulfonamide derivative with potential pharmacological applications. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a furan ring, a sulfonamide group, and various aromatic substituents. Its molecular formula is C₁₈H₁₈N₂O₃S₂, with a molecular weight of approximately 416.51 g/mol .
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including the compound , exhibit notable antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are crucial for DNA synthesis and cell division. In vitro studies have demonstrated efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
Anticancer Activity
The furan moiety in this compound has been associated with cytotoxic effects against cancer cell lines. Studies have shown that derivatives containing furan can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The compound's ability to inhibit tumor growth has been observed in various models, suggesting its potential as an anticancer agent.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar to other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), disrupting folate metabolism in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways via mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in certain cancer cell lines, thereby hindering proliferation.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits DHPS |
Research Highlights
- Antimicrobial Efficacy : A study evaluating the compound's MIC (Minimum Inhibitory Concentration) revealed promising results against several pathogens, indicating its potential as a new antibiotic candidate.
- Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability at micromolar concentrations, suggesting its potential for further development as an anticancer drug.
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes involved in folate biosynthesis, supporting its classification as a sulfonamide antibiotic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide, and how can purity be maximized?
- Methodology :
- Step 1 : Use Suzuki-Miyaura coupling to assemble the furan-2-carboxamide core, leveraging palladium catalysis for aryl-sulfur bond formation .
- Step 2 : Introduce the methylsulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C) to minimize hydrolysis .
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Monitor reaction progress using TLC and adjust stoichiometry of sulfanylating agents to avoid over-functionalization .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Analytical Workflow :
- NMR : Confirm regiochemistry of the methylsulfamoyl group via -NMR (δ 2.8–3.1 ppm for methyl protons) and -NMR (δ 40–45 ppm for sulfonamide carbons) .
- HRMS : Verify molecular weight (calculated for : 401.10 g/mol) with <2 ppm error .
- IR : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm) .
Q. What experimental strategies are recommended for resolving conflicting spectral data?
- Approach :
- Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) to detect conformational discrepancies .
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Derivatization : Synthesize analogs with modified sulfanyl or sulfonamide groups (e.g., replacing phenylsulfanyl with pyridinyl) to assess electronic effects .
- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
Q. What protocols are suitable for stability studies under physiological conditions?
- Design :
- Forced Degradation : Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS/MS .
- Light Sensitivity : Use USP-NF photostability chambers (ICH Q1B guidelines) to assess isomerization or oxidation .
Q. How can impurity profiling be systematically conducted for batch-to-batch consistency?
- Protocol :
- HPLC-MS : Detect trace impurities (e.g., des-methyl analogs) with a limit of detection <0.1% .
- Quantitative NMR : Use -NMR (if fluorinated impurities exist) for precise quantification .
Q. What computational tools are recommended for predicting metabolic pathways?
- Tools :
- In Silico Metabolism : Use GLORY or ADMET Predictor to identify potential Phase I/II metabolites (e.g., sulfoxidation of phenylsulfanyl group) .
Data Contradiction & Validation
Q. How to address discrepancies in reported bioactivity data across studies?
- Resolution :
- Cross-validate assays using orthogonal methods (e.g., replace cell viability assays with caspase-3 activation assays for apoptosis studies) .
- Replicate experiments in standardized conditions (e.g., serum-free media, controlled oxygen tension) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
